physical and chemical properties of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
physical and chemical properties of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
An In-depth Technical Guide to 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane, a pivotal heterocyclic building block in modern medicinal chemistry. The 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in numerous biologically active natural products, most notably the tropane alkaloids. The introduction of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional handle at the 2-position creates a versatile and stable intermediate, ideal for the synthesis of complex molecular architectures. This document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its significant applications in the development of novel therapeutics for researchers, scientists, and drug development professionals.
Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is the central structural motif of tropane alkaloids, a class of natural products renowned for their diverse and potent biological activities.[1][2] This rigid bicyclic system imparts a well-defined three-dimensional geometry to molecules, which is often crucial for selective interaction with biological targets. Its structural similarity to bioactive alkaloids like cocaine and nicotine has made it a focal point in drug discovery.[3]
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane emerges as a strategically modified and highly valuable derivative. The key features contributing to its utility are:
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves a critical role. It enhances the compound's stability during synthetic manipulations and prevents unwanted side reactions at the nitrogen, such as N-alkylation.[4] Its acid-labile nature allows for straightforward deprotection under mild conditions, enabling further derivatization at a later stage in a synthetic sequence.
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The Hydroxyl Group: The hydroxyl (-OH) group at the 2-position provides a reactive handle for a wide array of chemical transformations. It can be oxidized, alkylated, or used in coupling reactions to introduce new functionalities and build molecular complexity.
These features make the title compound a cornerstone intermediate for accessing novel chemical space and developing analogues of natural products with improved pharmacological profiles.
Physicochemical Properties
The fundamental properties of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | [] |
| CAS Number | 1419101-30-6 | [] |
| Molecular Formula | C₁₂H₂₁NO₃ | [][6] |
| Molecular Weight | 227.30 g/mol | [][6] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available with ≥95% purity | [] |
Structural and Spectroscopic Analysis:
The structure of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is confirmed through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will exhibit characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm integrating to 9H). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, with its chemical shift influenced by the stereochemistry (endo vs. exo). The bridgehead protons and other methylene protons of the bicyclic system will appear as complex multiplets in the aliphatic region.
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the hydroxyl group (~65-75 ppm), and the various carbons of the bicyclic framework.[7]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the Boc group or isobutylene. The molecular ion peak [M]⁺ at m/z 227 would confirm the molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ will correspond to the C=O stretching of the Boc-carbamate.
Stability and Solubility:
The compound is stable under standard laboratory conditions.[8] The Boc group provides resistance to basic hydrolysis, making it compatible with a range of reaction conditions.[4] It is generally soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Synthesis and Reactivity
The most direct and common synthetic route to 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves the stereoselective reduction of its ketone precursor, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane.
Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes the reduction of tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate to the target alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group. Sodium borohydride is a mild and effective reagent for this transformation.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (1.0 eq)[9] in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
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Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The causality for portion-wise addition is to control the exothermic reaction and prevent runaway hydrogen evolution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
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Extraction: Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane as a white solid.
Synthetic Workflow Diagram
Caption: Synthesis of the target alcohol via reduction of the ketone precursor.
Applications in Drug Discovery and Development
The rigid scaffold and versatile functional groups of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane make it an invaluable intermediate in the synthesis of a wide range of therapeutic agents.
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Monoamine Reuptake Inhibitors: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are potent inhibitors of serotonin, noradrenaline, and dopamine transporters.[10] These compounds are investigated for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[10] The hydroxyl group can be used as an attachment point for aryl ethers or other side chains crucial for binding to these transporters.
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Mu Opioid Receptor Antagonists: This scaffold is a key component in the design of mu opioid receptor antagonists.[11] Such compounds are developed to treat conditions like opioid-induced bowel dysfunction without affecting the central analgesic effects of opioids.[11]
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Antiviral Agents: Recent studies have shown that compounds incorporating the azabicyclo[3.2.1]octane core possess antiviral properties, with demonstrated inhibitory effects against viruses such as SARS-CoV-2 and influenza.[4]
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Central Nervous System (CNS) Agents: The structural similarity to neurotransmitters allows for the development of various CNS-active agents. The scaffold has been used to create compounds targeting nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases.[4]
Scaffold Derivatization Diagram
Sources
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